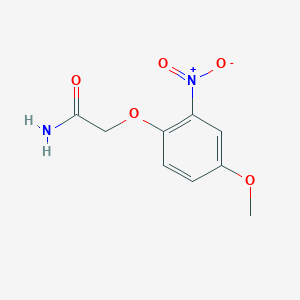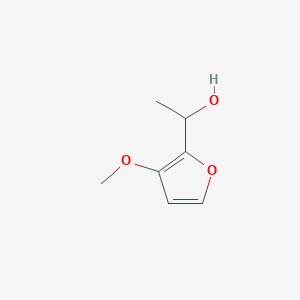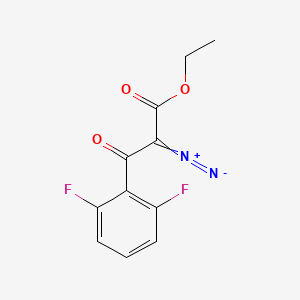
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate
Descripción general
Descripción
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 6-chloroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate typically involves the reaction of 6-chloroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-3-yl trifluoromethanesulfonate: Similar in structure but without the chlorine atom at the 6-position.
3-aminoisoquinolines: Compounds with an amino group instead of the trifluoromethanesulfonate group.
1-chloroisoquinolines: Compounds with a chlorine atom at the 1-position instead of the 6-position.
Uniqueness
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .
Propiedades
Fórmula molecular |
C10H5ClF3NO3S |
|---|---|
Peso molecular |
311.67 g/mol |
Nombre IUPAC |
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
Clave InChI |
OJRLBAIXHAMIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1Cl)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[-1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8353961.png)



